4-Nitrobenzyl carbanilate
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Overview
Description
4-Nitrobenzyl carbanilate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of carbanilic acid and features a nitro group attached to the benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl carbanilate can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of 4-nitrophenylchloroformate with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl carbanilate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Reduction: The primary product is 4-aminobenzyl carbanilate.
Substitution: Depending on the nucleophile used, various substituted benzyl carbanilates can be formed.
Scientific Research Applications
4-Nitrobenzyl carbanilate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrobenzyl carbanilate primarily involves the reduction of the nitro group to an amine group. This reduction can be catalyzed by enzymes such as nitroreductases, which are present in certain biological systems. The resulting amine group can then participate in further chemical reactions, leading to the release of active compounds. This mechanism is particularly useful in the design of prodrugs and enzyme-triggered drug delivery systems .
Comparison with Similar Compounds
4-Nitrophenylchloroformate: Used as a precursor in the synthesis of 4-nitrobenzyl carbanilate.
4-Nitrobenzyl bromide: Another nitrobenzyl derivative used in organic synthesis.
4-Nitrobenzyl alcohol: A related compound that can be used to synthesize various nitrobenzyl derivatives.
Uniqueness: this compound is unique due to its specific combination of a nitro group and a carbanilate moiety. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of other compounds.
Properties
CAS No. |
74109-32-3 |
---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C14H12N2O4/c17-14(15-12-4-2-1-3-5-12)20-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17) |
InChI Key |
GBPNLOVPSNSXQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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